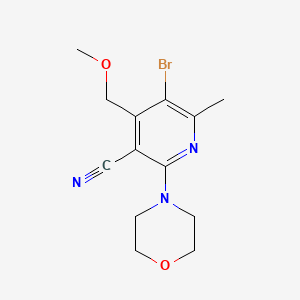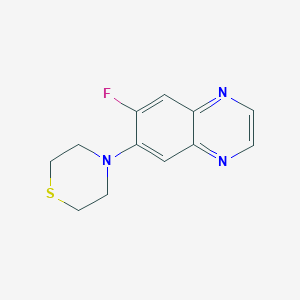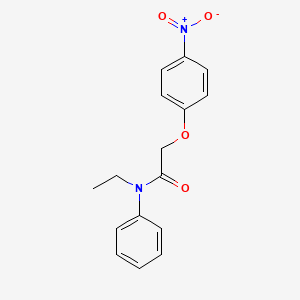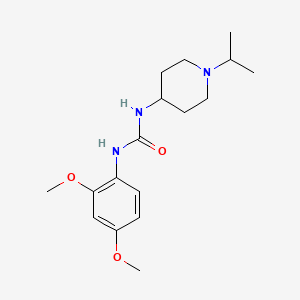
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. It is also known as NS9283 and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile involves the enhancement of nicotinic acetylcholine receptor activity. It binds to the α4β2 subtype of nicotinic acetylcholine receptors and enhances their activity by increasing the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This results in improved cognitive function, attention, and memory.
Biochemical and Physiological Effects:
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile has been shown to have several biochemical and physiological effects. It has been shown to enhance cognitive function, attention, and memory in animal models. It has also been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. Additionally, it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile in lab experiments is its ability to enhance the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory, attention, and motor function. Additionally, it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for the use of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile in scientific research. One direction is to further investigate its potential applications in the treatment of various neurological and psychiatric disorders. Another direction is to explore its potential use in enhancing cognitive function, attention, and memory in healthy individuals. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile involves several steps. The first step is the reaction of 2,6-dibromo-4-methylpyridine with sodium methoxide in methanol to form 5-bromo-2-methoxymethyl-4-methylpyridine. The second step involves the reaction of 5-bromo-2-methoxymethyl-4-methylpyridine with morpholine in the presence of potassium carbonate to form 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile.
Aplicaciones Científicas De Investigación
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile has been extensively studied for its potential applications in scientific research. It has been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory, attention, and motor function. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
5-bromo-4-(methoxymethyl)-6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-9-12(14)11(8-18-2)10(7-15)13(16-9)17-3-5-19-6-4-17/h3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFSPMGXQBUBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N2CCOCC2)C#N)COC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)

![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)

![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)
